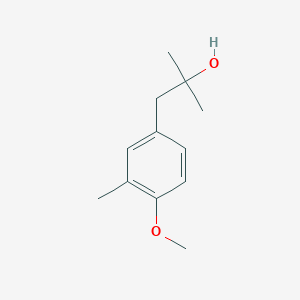

2-(5-Fluoro-2-methoxyphenyl)propan-2-ol

描述

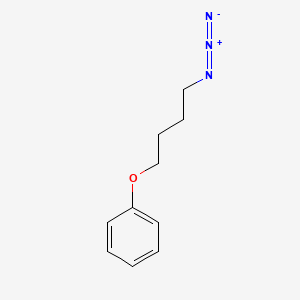

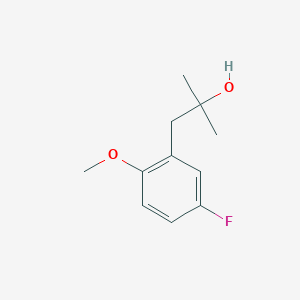

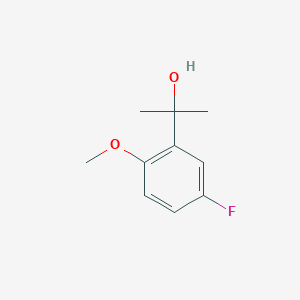

2-(5-Fluoro-2-methoxyphenyl)propan-2-ol is a chemical compound with the molecular formula C10H13FO2 . It has a molecular weight of 184.21 .

Synthesis Analysis

The synthesis of this compound involves a reaction with 2-bromo-4-fluoro anisole in anhydrous tetrahydrofuran (THF), cooled to -78°C and maintained under an atmosphere of argon. n-Butyl lithium is added, and after stirring at -78°C for 45 minutes, the reaction mixture is treated with anhydrous acetone. After 15 minutes, the reaction mixture is quenched with a saturated solution of ammonium chloride and extracted with methylene chloride. The combined extracts are washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated to give this compound as a light brown thick oil, which solidifies on standing .Molecular Structure Analysis

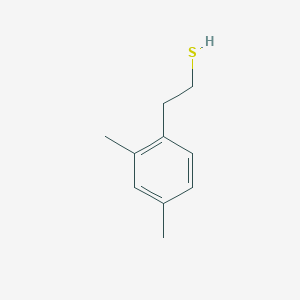

The molecular structure of this compound consists of a propan-2-ol group attached to a 5-fluoro-2-methoxyphenyl group .安全和危害

Safety precautions for handling 2-(5-Fluoro-2-methoxyphenyl)propan-2-ol include keeping the product container or label at hand if medical advice is needed, keeping out of reach of children, obtaining special instructions before use, not handling until all safety precautions have been read and understood, keeping away from heat/sparks/open flames/hot surfaces, not spraying on an open flame or other ignition source, keeping/storing away from clothing/combustible materials, not allowing contact with air, keeping away from any possible contact with water, handling under inert gas, protecting from moisture, keeping container tightly closed, keeping only in original container, keeping cool, grounding/bonding container and receiving equipment, using explosion-proof electrical/ventilating/lighting/equipment, using only non-sparking tools, taking precautionary measures against static discharge, not subjecting to grinding/shock/friction, not piercing or burning pressurized container, even after use, not breathing dust/fume/gas/mist/vapours/spray, avoiding breathing dust/fume/gas/mist/vapours/spray, not getting in eyes, on skin, or on clothing, avoiding contact during pregnancy/while nursing, washing hands thoroughly after handling, washing skin thoroughly after handling, and not eating, drinking or smoking when using this product .

属性

IUPAC Name |

2-(5-fluoro-2-methoxyphenyl)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FO2/c1-10(2,12)8-6-7(11)4-5-9(8)13-3/h4-6,12H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQAYNMWHCKZLNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=C(C=CC(=C1)F)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。